

Technical Guide: An In-depth Analysis of the Anticancer Agent Paclitaxel

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Disclaimer: The requested "**Anticancer agent 102**" is not a publicly recognized chemical entity. This guide provides a comprehensive overview of the well-documented anticancer agent Paclitaxel as an exemplary substitute, fulfilling the core requirements of the original request.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the chemical structure, properties, mechanism of action, and experimental evaluation of Paclitaxel.

Chemical Structure and Physicochemical Properties

Paclitaxel is a complex diterpenoid pseudoalkaloid with the molecular formula C47H51NO14. [1] First isolated from the bark of the Pacific yew tree, Taxus brevifolia, it is a potent mitotic inhibitor used in the treatment of numerous cancers.[2]

Table 1: Physicochemical Properties of Paclitaxel



Property	Value	Reference
IUPAC Name	(2α,4α,5β,7β,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate	[3]
Molecular Formula	C47H51NO14	[1][3]
Molar Mass	853.91 g/mol	_
Appearance	White to off-white crystalline powder	
Melting Point	213–216 °C	
Solubility	Poorly soluble in water; Soluble in methanol, ethanol, DMSO, acetone, chloroform	_
LogP (Octanol/Water)	2.5	_
CAS Number	33069-62-4	_

Mechanism of Action and Signaling Pathways

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division. Unlike other microtubule-targeting agents that cause depolymerization (e.g., colchicine), Paclitaxel stabilizes the microtubule polymer and protects it from disassembly.

Key mechanistic steps include:

- Binding to Microtubules: Paclitaxel binds specifically to the β-tubulin subunit of microtubules.
- Microtubule Stabilization: This binding promotes the assembly of tubulin dimers into microtubules and inhibits their depolymerization, leading to abnormally stable and nonfunctional microtubules.



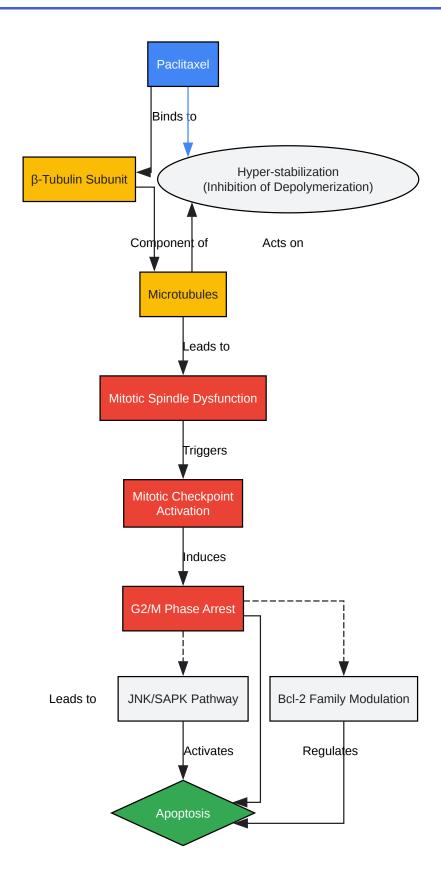




- Disruption of Mitosis: The stabilization of the microtubule network disrupts the normal formation and function of the mitotic spindle, which is necessary for chromosome segregation during cell division.
- Cell Cycle Arrest: Consequently, cells are arrested in the G2/M phase of the cell cycle.
- Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through the activation of various signaling pathways, including the JNK/SAPK pathway and modulation of Bcl-2 family proteins.

Paclitaxel also exhibits antiangiogenic activity, further contributing to its antitumor effects.









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